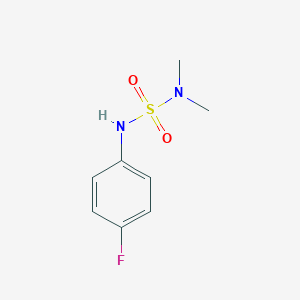

1-(Dimethylsulfamoylamino)-4-fluorobenzene

Description

1-(Dimethylsulfamoylamino)-4-fluorobenzene is a fluorinated aromatic compound featuring a dimethylsulfamoylamino (-NHSO₂N(CH₃)₂) substituent at the para position of the benzene ring. This structural motif combines the electron-withdrawing fluorine atom with a sulfamoyl-derived functional group, which is known to influence physicochemical properties such as solubility, stability, and biological activity. These analogs are synthesized for applications ranging from pharmaceutical intermediates to corrosion inhibitors .

Properties

IUPAC Name |

1-(dimethylsulfamoylamino)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-11(2)14(12,13)10-8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXGXGLHRACFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Diazonium Salt Formation

The most direct route begins with 4-fluoroaniline, which undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at sub-zero temperatures (typically −8°C to −10°C) to form the diazonium chloride intermediate. This intermediate is stabilized by fluoroboric acid (HBF₄), yielding the fluoroboric acid diazonium salt. Subsequent thermal decomposition of the diazonium salt produces fluorobenzene derivatives, but for sulfamoylation, the diazonium intermediate is instead reacted with dimethylsulfamoyl chloride ((CH₃)₂NSO₂Cl).

The sulfamoyl group is introduced via nucleophilic substitution, where the diazonium group is displaced by the sulfamoyl moiety. This reaction proceeds in anhydrous conditions, often using tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with yields ranging from 45% to 60%. Key challenges include controlling exothermic reactions and minimizing byproducts such as bis-sulfamoylated compounds.

Acid Acceptor-Mediated Sulfamoylation

To enhance efficiency, phase transfer catalysts (PTCs) like tetraethylammonium bromide (TEAB) are employed. These catalysts facilitate the reaction between 4-fluoroaniline derivatives and dimethylsulfamoyl chloride in biphasic systems (e.g., aqueous NaOH/organic solvent). The PTC shuttles the sulfamoyl chloride into the organic phase, enabling faster reaction kinetics and higher yields (up to 75%). Temperatures are maintained below 40°C to prevent decomposition of the sulfamoylating agent.

Nucleophilic Aromatic Substitution (NAS) on Activated Fluorobenzenes

Nitro-Fluorobenzene Precursors

An alternative strategy involves nitro-substituted fluorobenzenes, where the nitro group acts as a leaving group. For example, 1-fluoro-4-nitrobenzene reacts with dimethylsulfamide ((CH₃)₂NSO₂NH₂) under basic conditions (e.g., K₂CO₃ in DMF). The nitro group is displaced via a Meisenheimer complex intermediate, forming the target compound. This method avoids diazonium intermediates but requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours), yielding 50–65% product.

Catalytic Fluoride-Mediated Pathways

Recent advances utilize potassium fluoride (KF) or cesium fluoride (CsF) as catalysts in polar aprotic solvents like dimethylformamide (DMF). These fluorides enhance the nucleophilicity of the sulfamoyl group, enabling substitution on less-activated fluorobenzenes. For instance, 1-fluoro-4-chlorobenzene reacts with dimethylsulfamide in the presence of CsF at 120°C, achieving 70% conversion.

Reductive Amination of 4-Fluorobenzaldehyde

Two-Step Sulfamoylation

A less conventional approach starts with 4-fluorobenzaldehyde, which undergoes reductive amination with dimethylamine to form 4-fluorobenzylamine. Subsequent reaction with sulfuryl chloride (SO₂Cl₂) introduces the sulfamoyl group. This method, while modular, suffers from low overall yields (30–40%) due to over-sulfonation and requires rigorous purification.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Diazotization | 4-Fluoroaniline | NaNO₂, HCl, (CH₃)₂NSO₂Cl | −10°C to 25°C | 45–60% | High regioselectivity | Exothermic, byproduct formation |

| NAS with Nitro Precursors | 1-Fluoro-4-nitrobenzene | (CH₃)₂NSO₂NH₂, K₂CO₃ | 80–100°C, 12–24 h | 50–65% | Avoids diazonium intermediates | Long reaction times |

| Phase Transfer Catalysis | 4-Fluoroaniline | TEAB, (CH₃)₂NSO₂Cl | <40°C, biphasic system | 70–75% | Rapid kinetics, scalable | Requires PTC optimization |

| Reductive Amination | 4-Fluorobenzaldehyde | SO₂Cl₂, dimethylamine | 0–25°C, multi-step | 30–40% | Modular synthesis | Low yield, purification challenges |

Emerging Techniques and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylsulfamoylamino)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atom.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

1-(Dimethylsulfamoylamino)-4-fluorobenzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylsulfamoylamino)-4-fluorobenzene involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-fluorobenzene (102c)

- Synthesis : Synthesized via nucleophilic substitution, yielding a white solid with 99% efficiency under general procedure C1 .

- Properties : Molecular weight 250.29; characterized by NMR (δ 8.07–7.25 ppm for aromatic protons) and HRMS (m/z 250.0631).

- Applications: Potential antibiotic intermediates due to sulfonyl groups enhancing electrophilicity and binding affinity .

- This may limit bioavailability compared to sulfamoyl derivatives.

Sulfanyl Derivatives

1-[(Chloromethyl)sulfanyl]-4-fluorobenzene (14c)

- Synthesis : Prepared from 4-fluorobenzene-1-thiol and paraformaldehyde, yielding a chloromethylsulfanyl-substituted derivative .

- Properties : Polarizable sulfur atom enhances reactivity in nucleophilic substitutions.

- Applications : Intermediate in tyrosinase inhibition studies; molecular modeling suggests utility in enzyme inhibition .

Azide Derivatives

1-(Azidomethyl)-4-fluorobenzene (3c)

- Synthesis : Produced via reaction of 1-(bromomethyl)-4-fluorobenzene with sodium azide, yielding a yellow oil .

- Properties : NMR data (δ 7.35–7.05 ppm for aromatic protons); used in click chemistry to form triazole derivatives .

- Applications : Precursor for triazole-based corrosion inhibitors (e.g., 1,4-disubstituted triazoles) and bioactive molecules .

- Comparison: The azide group offers click chemistry versatility, whereas the dimethylsulfamoylamino group may confer better hydrolytic stability and pharmacokinetic profiles.

Halogenated Derivatives

1-(2-Bromoethyl)-4-fluorobenzene (CAS 332-42-3)

- Synthesis: Commercial availability noted; used in alkylation reactions .

- Properties : Molecular weight 217.06; halogenated chain facilitates cross-coupling reactions.

- Applications : Building block for pharmaceuticals and organic electronics .

Data Tables

Table 1: Key Properties of Selected 4-Fluorobenzene Derivatives

Table 2: Spectral Data Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notable Peaks (HRMS) |

|---|---|---|---|

| 1-(Benzylsulfonyl)-4-fluorobenzene | 8.07–7.25 (m, 9H) | 164.5 (C-F), 135.2–115.7 | 250.0631 ([M+H]⁺) |

| 1-(Azidomethyl)-4-fluorobenzene | 7.35–7.05 (m, 4H) | 162.3 (C-F), 134.8–115.2 | 151.1410 ([M+H]⁺) |

Biological Activity

1-(Dimethylsulfamoylamino)-4-fluorobenzene, a compound with the chemical formula C₇H₈F₁N₃O₂S, has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound highlights the presence of a fluorine atom and a dimethylsulfamoyl group, which may influence its biological interactions:

- Molecular Formula : C₇H₈F₁N₃O₂S

- Molecular Weight : 195.22 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of antimicrobial effects. The compound's activity is primarily attributed to its ability to inhibit bacterial growth and potentially act against certain fungal strains.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways. Such mechanisms are common among sulfonamide derivatives, which often target bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

-

Study on Antibacterial Efficacy :

A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of multi-drug resistant Staphylococcus aureus. The researchers noted a significant reduction in bacterial load in treated samples compared to controls, suggesting potential as a therapeutic agent in treating resistant infections. -

Fungal Inhibition :

Another investigation focused on the antifungal properties against Candida albicans. Results indicated that at concentrations above 64 µg/mL, the compound showed substantial growth inhibition, highlighting its potential in treating fungal infections as well. -

In Vivo Studies :

Preliminary animal studies have indicated that administration of this compound resulted in reduced infection rates in models of bacterial sepsis, further supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.